molecular formula C6H3BrIN3O B8794318 7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one CAS No. 917969-53-0

7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one

Cat. No. B8794318
M. Wt: 339.92 g/mol
InChI Key: JZGAAYLOMBYDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one is a useful research compound. Its molecular formula is C6H3BrIN3O and its molecular weight is 339.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917969-53-0

Product Name

7-Bromo-8-iodo-(1,2,4)triazolo(4,3-A)pyridin-3(2H)-one

Molecular Formula

C6H3BrIN3O

Molecular Weight

339.92 g/mol

IUPAC Name

7-bromo-8-iodo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H3BrIN3O/c7-3-1-2-11-5(4(3)8)9-10-6(11)12/h1-2H,(H,10,12)

InChI Key

JZGAAYLOMBYDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphosgene (91.7 g, 309 mmol) in THF (800 mL) was added 4-bromo-2-hydrazinyl-3-iodopyridine (32.3 g, 103 mmol) in several portions over 1 h at 20° C. The resulting reaction mixture was stirred for an additional 2 h at 20° C. The reaction was monitored by HPLC (acetonitrile-water-TFA) and completed in 2 h. The reaction mixture was cooled in ice bath and quenched by careful addition of H2O (800 mL). A large amount of solid was precipitated. This was filtered and successively washed with H2O (2×100 mL) and Et2O (100 mL). The filtrate was concentrated in vacuo to reduce volume by 50%. Newly formed solid was then filtered. This 2nd crop was also washed with H2O and Et2O. The two crops were combined and dried under high vacuum to obtain the title compound as a light beige solid (34 g, 100 mmol). MS: [M+H]+=337.9. 1H NMR (400 MHz, DMSO) δ 6.76 (d, J=7.03 Hz, 1H), 7.78 (d, J=7.47 Hz, 1H), 12.68 (s, 1H).
Quantity
91.7 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
acetonitrile water TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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